![molecular formula C18H21NO4S B2483625 1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate CAS No. 2097900-96-2](/img/structure/B2483625.png)

1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

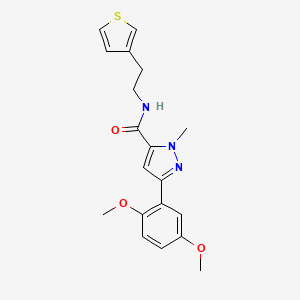

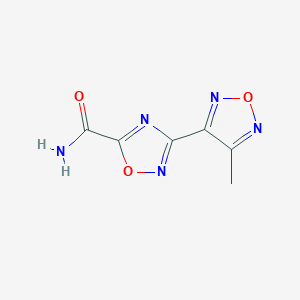

The molecular formula of this compound is C19H19N5OS . It adopts a triclinic crystal structure with specific unit cell parameters. The compound’s calculated density, molecular weight, and other structural details are available in the literature .

Chemical Reactions Analysis

1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate may participate in various chemical reactions. For instance, it could undergo intramolecular proton transfer upon photo-excitation, leading to dynamic and thermodynamic changes . Additionally, the catechol moiety (2,4-dihydroxyl groups) plays a crucial role in tyrosinase inhibition .

Aplicaciones Científicas De Investigación

- Anticancer Properties : Thiophene derivatives have demonstrated promising anticancer activity. Researchers explore the potential of this compound as an antitumor agent, studying its effects on various cancer cell lines .

- Anti-Inflammatory and Antimicrobial Effects : The thiophene ring system contributes to anti-inflammatory and antimicrobial properties. Investigating its mechanisms of action could lead to novel therapeutic agents .

- Voltage-Gated Sodium Channel Blockers : Compounds like articaine, which contain a 2,3,4-trisubstituted thiophene framework, are used as voltage-gated sodium channel blockers and dental anesthetics .

- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules play a crucial role in developing organic semiconductors. Their unique electronic properties contribute to the advancement of OFETs .

- Organic Light-Emitting Diodes (OLEDs) : Incorporating thiophene derivatives enhances the performance of OLEDs, making them more efficient and versatile .

- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Understanding their protective mechanisms can lead to improved materials for preventing corrosion.

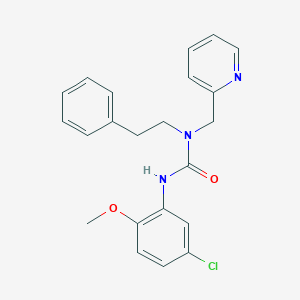

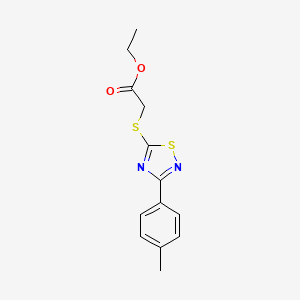

- Bioisosteric Applications : Researchers have used the 4-hydroxy-1,2,3-triazole moiety as a bioisostere to mimic specific functional groups. For example, it was applied to create promising glutamate analogs .

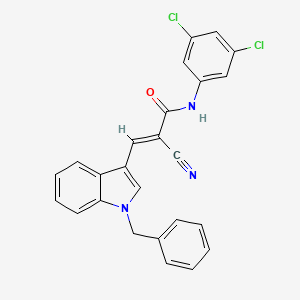

- HIV-1 Integrase Strand-Transfer Inhibitors : Novel compounds containing the indole moiety have been investigated as HIV inhibitors. Molecular docking studies provide insights into their binding modes .

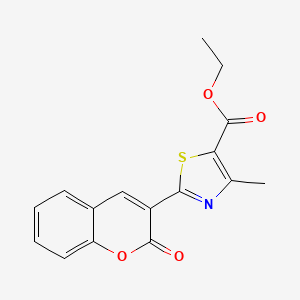

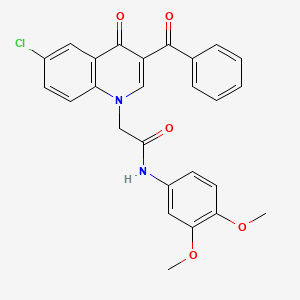

- Thiazole Derivatives : Thiazole-containing compounds have shown cytotoxicity against human tumor cell lines. Researchers explore their potential as antitumor agents .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Material Science and Corrosion Inhibition

Bioisosteric Approaches and Glutamate Analog Development

HIV Inhibitors and Molecular Docking Studies

Cytotoxicity and Antitumor Activity

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives, a key structural component of the compound, have been associated with a variety of biological effects . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Result of Action

It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .

Propiedades

IUPAC Name |

[1-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-12(20)23-18(2,3)17(22)19-10-16(21)14-6-4-13(5-7-14)15-8-9-24-11-15/h4-9,11,16,21H,10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGUBKCZJNYLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)

![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)